molecular formula C16H17NO3 B1217186 (+)-Higenamine CAS No. 106032-53-5

(+)-Higenamine

Cat. No.: B1217186
CAS No.: 106032-53-5
M. Wt: 271.31 g/mol
InChI Key: WZRCQWQRFZITDX-UHFFFAOYSA-N
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Description

(+)-Higenamine: is a naturally occurring chemical compound found in several plants, including Nandina domestica, Aconitum carmichaelii, and Nelumbo nucifera It is a benzyl-tetrahydroisoquinoline alkaloid known for its pharmacological properties, particularly its role as a beta-adrenergic receptor agonist

Scientific Research Applications

Chemistry:

  • (+)-Higenamine is used as a starting material for the synthesis of various pharmacologically active compounds.
  • It serves as a model compound for studying the reactivity of tetrahydroisoquinoline alkaloids.

Biology:

  • This compound is studied for its effects on beta-adrenergic receptors, which play a role in cardiovascular and respiratory systems.
  • It is used in research to understand its impact on cellular signaling pathways.

Medicine:

  • This compound has potential therapeutic applications in treating cardiovascular diseases due to its positive inotropic and chronotropic effects.
  • It is being investigated for its potential use in weight loss supplements and sports performance enhancers.

Industry:

  • This compound is used in the formulation of dietary supplements and herbal products.
  • It is also explored for its potential use in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: (+)-Higenamine can be extracted from plants like Nandina domestica using solvent extraction methods. The plant material is typically dried, powdered, and subjected to extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques.

    Chemical Synthesis: The chemical synthesis of this compound involves several steps, starting from simple precursors. One common synthetic route includes the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline structure. Further modifications and purification steps yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources due to the complexity of its chemical synthesis. Advanced extraction techniques, such as supercritical fluid extraction, may be employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Higenamine can undergo oxidation reactions, leading to the formation of quinone derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom of this compound. Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

Molecular Targets and Pathways:

  • (+)-Higenamine primarily acts as a beta-adrenergic receptor agonist, stimulating these receptors to produce physiological effects.
  • It increases cyclic adenosine monophosphate (cAMP) levels in cells, leading to enhanced cardiac contractility and bronchodilation.
  • The compound also interacts with other signaling pathways, including those involving nitric oxide and calcium ions, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

    Ephedrine: Like (+)-Higenamine, ephedrine is a beta-adrenergic receptor agonist with stimulant properties. ephedrine has a different chemical structure and a broader range of effects on the central nervous system.

    Synephrine: Another beta-adrenergic receptor agonist, synephrine, is found in bitter orange. It shares some pharmacological properties with this compound but differs in its chemical structure and potency.

    Dopamine: Dopamine is a neurotransmitter that also acts on adrenergic receptors. While it shares some functional similarities with this compound, its primary role is in the central nervous system.

Uniqueness of this compound:

  • This compound’s unique tetrahydroisoquinoline structure distinguishes it from other beta-adrenergic receptor agonists.
  • Its dual action on both cardiovascular and respiratory systems makes it a versatile compound for therapeutic applications.
  • The natural occurrence of this compound in various plants adds to its appeal as a naturally derived pharmacological agent.

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQWQRFZITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973974
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5843-65-2, 106032-53-5
Record name Higenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Higenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Higenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIGENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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